2-(2-oxo-1,3-oxazolidin-3-yl)-N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an oxazolidinone ring, a triazolopyridine ring, and a trifluoromethyl group .
Molecular Structure Analysis
The compound contains an oxazolidinone ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. It also contains a triazolopyridine ring, which is a fused ring structure containing a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms) and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom). The trifluoromethyl group (-CF3) is a common functional group in organic chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the trifluoromethyl group is known to significantly influence the electronegativity and acidity of compounds .Scientific Research Applications
Synthesis and Evaluation of Heterocyclic Compounds
- Research has focused on synthesizing various heterocyclic compounds incorporating moieties like thiadiazole, oxazolidinone, and triazole, with applications ranging from insecticidal agents to potential antibacterial agents. These studies detail the chemical synthesis routes, structural characterization, and potential applications of these compounds in various fields, including agriculture and medicine (Fadda et al., 2017), (Ibrahim et al., 2011), (Karpina et al., 2019).
Biological Assessment and Antimicrobial Activities
- Several studies have been conducted on the synthesis and biological assessment of triazolo[4,3-a]pyridine derivatives and related structures. These compounds have been evaluated for their insecticidal, antimicrobial, and pharmacological activities. The research includes the development of synthesis methods, biological evaluations, and the potential for these compounds to serve as leads in the development of new therapeutic agents (Brown et al., 1978), (Reck et al., 2005), (Duplantier et al., 2007).
Corrosion Inhibitors and Material Science Applications
- Research into the synthesis and evaluation of new compounds for use as corrosion inhibitors demonstrates the versatility of heterocyclic compounds in material science. These compounds have shown efficacy in protecting metals from corrosion, highlighting their potential industrial applications (Yıldırım & Cetin, 2008).
Antimicrobial and Antitumor Activities
- Novel heterocyclic compounds, including those based on the pyrazolo[1,5-a]pyrimidineacetamide structure, have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies provide insights into the potential therapeutic applications of such compounds, offering pathways for the development of new drugs (Riyadh, 2011).
Mechanism of Action
Oxazolidinones
This compound contains an oxazolidinone ring. Oxazolidinones are a class of compounds that have been used in the development of antibiotics, such as linezolid and tedizolid. These antibiotics work by inhibiting protein synthesis in bacteria .
Triazolopyridines
The compound also contains a triazolopyridine ring. Compounds with this structure have been studied for various biological activities, including as potential treatments for depression and anxiety .
Trifluoromethyl group
The presence of a trifluoromethyl group can influence a compound’s reactivity, stability, and lipophilicity, which can affect its pharmacokinetic properties .
Future Directions
Properties
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-3-yl)-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O3/c14-13(15,16)8-1-2-21-9(5-8)18-19-10(21)6-17-11(22)7-20-3-4-24-12(20)23/h1-2,5H,3-4,6-7H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMWIYKCVRIPED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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